4-(3-Fluorophenyl)sulfonylmorpholine
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Overview
Description
4-(3-Fluorophenyl)sulfonylmorpholine is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a morpholine derivative that has a sulfonyl group attached to a fluorophenyl ring. This compound has been synthesized using various methods and has shown promising results in scientific research, particularly in the field of medicinal chemistry.
Mechanism Of Action
The exact mechanism of action of 4-(3-Fluorophenyl)sulfonylmorpholine is not fully understood. However, it is believed that the compound exerts its effects by interacting with specific targets in the body. For example, it has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth. Additionally, it has also been shown to modulate the activity of certain receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical And Physiological Effects
4-(3-Fluorophenyl)sulfonylmorpholine has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of cancer cells and reduce inflammation. Additionally, it has also been shown to protect neurons from oxidative stress and reduce the accumulation of beta-amyloid plaques in the brain, which are associated with Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-(3-Fluorophenyl)sulfonylmorpholine in laboratory experiments is its unique chemical structure, which allows it to interact with specific targets in the body. Additionally, the compound has been shown to have low toxicity, making it a safe candidate for further research. However, one of the main limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability in vivo.
Future Directions
There are several future directions for research on 4-(3-Fluorophenyl)sulfonylmorpholine. One potential direction is to investigate its potential as a drug candidate for the treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to elucidate the exact mechanism of action of the compound and to identify its specific targets in the body. Finally, future research may also focus on developing more efficient synthesis methods for the compound, which may improve its bioavailability and efficacy.
Synthesis Methods
The synthesis of 4-(3-Fluorophenyl)sulfonylmorpholine has been achieved using various methods. One of the commonly used methods involves the reaction of 3-fluoroaniline with chlorosulfonic acid to form 3-fluorobenzenesulfonic acid. The resulting compound is then reacted with morpholine to obtain 4-(3-Fluorophenyl)sulfonylmorpholine. Other methods involve the use of different reagents and solvents, but the basic principle remains the same.
Scientific Research Applications
4-(3-Fluorophenyl)sulfonylmorpholine has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results as a potential drug candidate for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to possess anti-tumor and anti-inflammatory properties, making it a potential candidate for cancer treatment. Additionally, it has also been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
properties
IUPAC Name |
4-(3-fluorophenyl)sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3S/c11-9-2-1-3-10(8-9)16(13,14)12-4-6-15-7-5-12/h1-3,8H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REQNYBLBOJKMOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluorophenyl)sulfonylmorpholine |
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